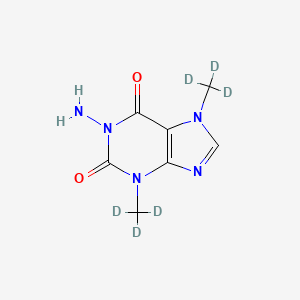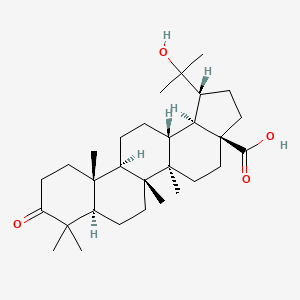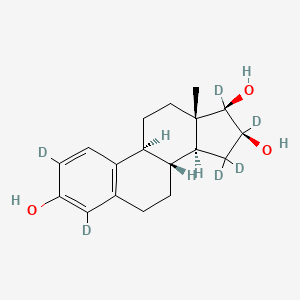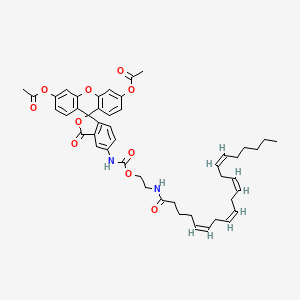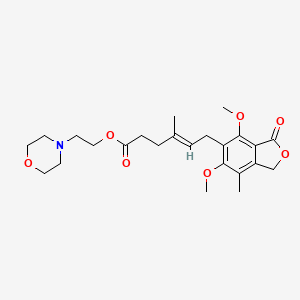
Loratadine Epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat . It is also available in drug combinations such as loratadine/pseudoephedrine, in which it is combined with pseudoephedrine, a nasal decongestant .
Synthesis Analysis
The synthesis process of loratadine intermediate includes adding P2O5 into polyphosphoric acid ester through stirring at 175-240 deg.c to obtain a homogeneous system . Then, 3-[2-(3-chlorophenyl) ethyl]-2-pyridyl formonitrile is added into the system and reacted at 175-240 deg.c for 5-14 hr to obtain the loratadine intermediate .Molecular Structure Analysis
The molecular formula of Loratadine Epoxide is C22H23ClN2O3 . The molecular weight is 398.9 g/mol . The structure includes 1 three-membered ring, 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Chemical Reactions Analysis
The degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .Physical And Chemical Properties Analysis
Loratadine Epoxide has a molecular weight of 398.9 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 398.1397203 g/mol .Wissenschaftliche Forschungsanwendungen
Inhibition of Eosinophil Activation : Loratadine significantly attenuates eosinophil chemotaxis and superoxide anion generation, suggesting a direct inhibitory effect on eosinophil activation in allergic disorders (Eda et al., 1993).
Histamine Release Modulation : Loratadine has shown a dose-dependent inhibitory effect on both IgE-mediated and IgE-independent histamine release from human basophils (Miadonna et al., 1994).
Pregnancy Safety : Studies indicate that loratadine does not represent a major teratogenic risk when used during pregnancy, suggesting its safety for pregnant women with allergies (Diav-Citrin et al., 2003).
Antiallergic Properties : Loratadine protects against clinical and cellular early phase and late phase reaction events consequent to conjunctival provocation tests in allergic patients (Ciprandi et al., 1993).
Ocular Dryness in Allergic Conjunctivitis : Loratadine's use has been associated with clinical signs of ocular dryness in patients with seasonal allergic conjunctivitis (Ousler et al., 2007).
Anti-Inflammatory Activity : Loratadine exhibits anti-inflammatory activity by inhibiting the release of preformed and de novo synthesized mediators from human Fc epsilon RI+ cells (Genovese et al., 1997).
Suppression of NF-kB Pathway : Loratadine inhibits the inflammatory response through the NF-kB pathway by binding with the Syk and Src proteins, suggesting its potential as an anti-inflammatory drug (Hunto et al., 2020).
In Vivo Efficacy : Loratadine is effective in reducing pruritus in patients with atopic dermatitis, indicating its therapeutic efficacy in allergic skin conditions (Langeland et al., 1994).
Binding Reaction with Acute Phase Proteins : The binding interaction between loratadine and human serum alpha 1-acid glycoprotein has been studied, suggesting its significance in diseases where the plasma concentration of AG increases (Almutairi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBXSSTBLMSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675995 |
Source


|
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loratadine Epoxide | |
CAS RN |
1189694-51-6 |
Source


|
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

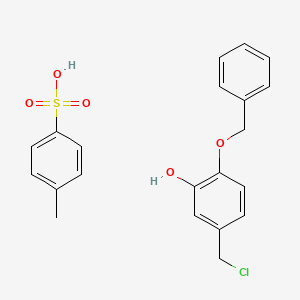

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
